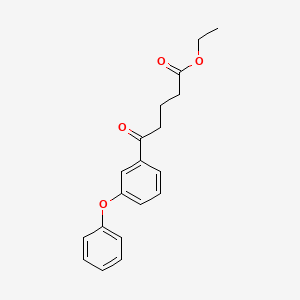

Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

It was first introduced in the 1970s and has since become one of the most commonly used insecticides due to its high efficacy, low toxicity to mammals, and relatively low environmental persistence.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate typically involves the esterification of 5-oxo-5-(3-phenoxyphenyl)valeric acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to optimize yield and purity. The product is then purified through distillation or recrystallization to meet commercial standards .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: 5-oxo-5-(3-phenoxyphenyl)valeric acid.

Reduction: Ethyl 5-hydroxy-5-(3-phenoxyphenyl)valerate.

Substitution: Various esters or amides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its effects on insect physiology and its potential as an insecticide.

Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.

Industry: Utilized in the formulation of insecticides and pest control products.

Mecanismo De Acción

Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate exerts its effects by targeting the nervous system of insects. It acts on voltage-gated sodium channels, causing prolonged depolarization of nerve cells, leading to paralysis and death of the insect. The compound’s selectivity for insect sodium channels over mammalian channels contributes to its low toxicity in mammals.

Comparación Con Compuestos Similares

Similar Compounds

Permethrin: Another synthetic pyrethroid with similar insecticidal properties.

Cypermethrin: Known for its high potency and broad-spectrum activity.

Deltamethrin: Highly effective against a wide range of insect pests.

Uniqueness

Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate is unique due to its specific structural features, which confer high efficacy and low mammalian toxicity. Its phenoxyphenyl group enhances its lipophilicity, allowing it to penetrate insect cuticles more effectively .

Actividad Biológica

Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate is a compound that has garnered attention for its potential biological activities, particularly in the fields of entomology and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a molecular formula of C19H20O4. Its structure includes a valerate ester group and a phenoxyphenyl moiety, which are crucial for its biological activity. The compound's design allows it to interact with various biological targets, making it a subject of interest in both insect physiology and medicinal chemistry.

The primary mechanism of action for this compound involves its interaction with voltage-gated sodium channels in the nervous systems of insects. By binding to these channels, the compound induces prolonged depolarization, leading to paralysis and eventual death of the insect. This selectivity for insect sodium channels over mammalian ones contributes to its low toxicity in mammals, making it a promising candidate for pest control applications .

Insecticidal Properties

This compound has been extensively studied for its insecticidal properties. It is classified as a synthetic pyrethroid, akin to other compounds like permethrin and cypermethrin, known for their effectiveness against a wide range of pests. The compound's efficacy is attributed to its structural features, which enhance lipophilicity and facilitate penetration through insect cuticles .

Anti-inflammatory and Analgesic Effects

In addition to its insecticidal properties, preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic effects. These properties are being explored for potential therapeutic applications in human medicine, particularly in the development of new analgesics.

Research Findings

Several studies have investigated the biological activity of this compound:

- Insect Physiology : Research has shown that the compound effectively disrupts normal nerve function in target insects, leading to rapid paralysis. This was demonstrated in controlled laboratory settings where various insect species were exposed to different concentrations of the compound .

- Toxicity Studies : Toxicological evaluations indicate that while this compound is lethal to insects, it exhibits low toxicity to mammals. This feature makes it an attractive option for agricultural applications where non-target species must be protected.

- Analgesic Research : Initial findings suggest potential pathways through which this compound may exert anti-inflammatory effects, possibly involving modulation of pain pathways similar to those affected by traditional analgesics .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C19H20O4 |

| Mechanism of Action | Voltage-gated sodium channel modulation |

| Primary Application | Insecticide |

| Toxicity (Mammals) | Low |

| Potential Applications | Anti-inflammatory, analgesic |

Case Studies

Several case studies have highlighted the effectiveness of this compound in real-world applications:

- Field Trials : In agricultural settings, field trials demonstrated significant reductions in pest populations when using formulations containing this compound compared to untreated controls.

- Laboratory Assessments : Controlled laboratory assessments provided quantitative data on the compound's lethal concentrations (LC50 values), establishing its potency relative to other insecticides.

Propiedades

IUPAC Name |

ethyl 5-oxo-5-(3-phenoxyphenyl)pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O4/c1-2-22-19(21)13-7-12-18(20)15-8-6-11-17(14-15)23-16-9-4-3-5-10-16/h3-6,8-11,14H,2,7,12-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRKFYPMMVYUFAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645596 |

Source

|

| Record name | Ethyl 5-oxo-5-(3-phenoxyphenyl)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898752-67-5 |

Source

|

| Record name | Ethyl 5-oxo-5-(3-phenoxyphenyl)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.